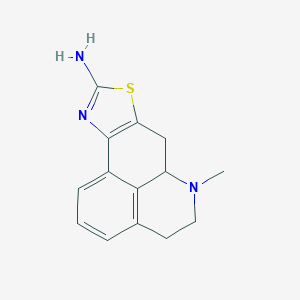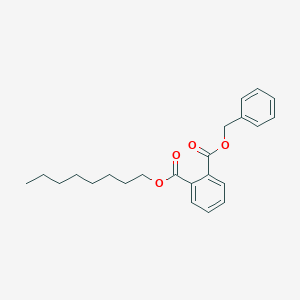
(1,2,3,4-テトラヒドロイソキノリン-1-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
感染性病原体に対する生物活性
イソキノリンアルカロイドには、1,2,3,4-テトラヒドロイソキノリン(THIQ)など、さまざまな感染性病原体に対して多様な生物活性を示すものが見つかっています . これらは、感染症の新しい治療法の開発において貴重な資源となります。
神経変性疾患
THIQベースの天然および合成化合物は、神経変性疾患の抑制に可能性を示しています . これにより、アルツハイマー病やパーキンソン病などの病状に対する新しい治療戦略の開発の可能性が開かれます。
抗増殖性チューブリン阻害剤
「(1,2,3,4-テトラヒドロイソキノリン-1-イル)酢酸」は、抗増殖性チューブリン阻害剤として作用する4-(1,2,4-オキサジアゾール-5-イル)ピペリジン-1-カルボキサミドの調製における試薬として使用されてきました . これは、チューブリンを阻害することにより細胞分裂と腫瘍の増殖を阻害できるため、がん治療における潜在的な用途を示唆しています。
構造活性相関(SAR)研究
THIQヘテロ環状骨格は、科学界で大きな注目を集めており、強力な生物活性を示す新しいTHIQアナログの開発につながっています . これらの研究は、分子の構造とその生物活性との関係を理解するのに役立ち、医薬品設計と開発において不可欠です。
酵素または受容体ターゲティング
THIQの構造は、さまざまな酵素や受容体を標的とする多くの化合物に導入されてきました . これは、特定の酵素や受容体の活性を調節できる薬剤の開発における潜在的な用途を示唆しています。
C(1)置換誘導体の合成
近年、1,2,3,4-テトラヒドロイソキノリンのC(1)置換誘導体の合成に向けて、相当な研究関心が寄せられています . これらの誘導体は、さまざまなアルカロイドの前駆体として作用し、多様な生物活性を示す可能性があります。
Safety and Hazards
The safety data sheet advises to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . Hazard statements include Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Acute Tox. 4 Inhalation - Aquatic Chronic 3 - Eye Dam. 1 - Skin Corr. 1B - STOT SE 2 .
作用機序
Target of Action
The primary targets of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a class of isoquinoline alkaloids, are various infective pathogens and neurodegenerative disorders . These compounds exert diverse biological activities against these targets, making them an important focus in the scientific community .
Mode of Action
The interaction of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid with its targets is complex and multifaceted. The compound’s mode of action is influenced by its structural–activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity . For instance, having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .
Biochemical Pathways
It is known that these compounds can influence a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid’s action are diverse, reflecting its broad range of biological activities. For example, some studies suggest that related compounds may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered high doses .
生化学分析
Biochemical Properties
It is known that THIQs interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that THIQs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that THIQs exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAVPRGEIAVFBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369973 |
Source


|
| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105400-81-5 |
Source


|
| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold in the development of bradykinin-1 antagonists?
A: The (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold serves as a central structural feature in a series of novel bradykinin-1 antagonists. [, ] While the provided abstracts do not delve into the specific interactions, they highlight that modifications to this core structure can significantly impact the antagonist's activity. This suggests that the scaffold likely interacts with the bradykinin-1 receptor, and modifications to its substituents can be tailored to optimize binding affinity and selectivity.
Q2: How do structural modifications to the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold influence its activity as a bradykinin-1 antagonist?
A: While the provided abstracts don't offer specific details on the structure-activity relationship (SAR), both emphasize the exploration of "novel" bradykinin-1 antagonists containing the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold. [, ] This implies that researchers are investigating how different substituents on this scaffold affect the compound's interaction with the bradykinin-1 receptor. Future research exploring these modifications and their impact on binding affinity, selectivity, and ultimately, antagonist activity would be valuable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)

![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)



